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Compound of Interest

Compound Name:
2-Chloro-6-nitroquinazolin-4-

amine

Cat. No.: B11884891

Get Quote

Executive Summary & Compound Profile
Target Molecule: 2-Chloro-6-nitroquinazolin-4-amine CAS: 19815-16-8 (Generic isomer

class) / Specific Regioisomer Identifier Molecular Formula: C₈H₅ClN₄O₂ Core Application:

Scaffold for S_NAr functionalization at C2 (post-C4 amination) to generate 2,4-

diaminoquinazoline kinase inhibitors.

The Regioselectivity Challenge
The primary challenge in characterizing this compound is distinguishing it from its isomer, 4-

chloro-6-nitroquinazolin-2-amine.

Scientific Reality: Nucleophilic aromatic substitution (S_NAr) on 2,4-dichloroquinazolines is

highly regioselective.[1] The C4 position is significantly more electrophilic than C2 due to the

inductive effect of N3 and the resonance contribution of the fused benzene ring.

Outcome: Treatment of 2,4-dichloro-6-nitroquinazoline with ammonia yields the C4-amine

(Target) almost exclusively, leaving the C2-chloride intact for subsequent derivatization.
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Synthesis & Sample Preparation
To ensure spectral data validity, the sample must be prepared via a regiochemically defined

route.

Protocol: Regioselective Amination
Reagents: 2,4-Dichloro-6-nitroquinazoline, Ammonia (0.5 M in Dioxane or THF), DIPEA.

Conditions: -10°C to 0°C, 2 hours.

Dissolution: Dissolve 1.0 eq of 2,4-dichloro-6-nitroquinazoline in anhydrous THF. Cool to

-10°C.

Addition: Add 1.1 eq of Ammonia solution dropwise. Note: Controlling stoichiometry is critical

to prevent bis-amination.

Workup: The product precipitates as a hydrochloride salt or free base. Filter and wash with

cold ether.[2]

NMR Sample Prep: Dissolve ~10 mg in 0.6 mL DMSO-d₆.

Why DMSO? Quinazolines are poorly soluble in CDCl₃. DMSO also slows proton

exchange, often allowing the observation of distinct NH₂ protons.
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Figure 1: Regioselectivity pathway. Nucleophilic attack occurs preferentially at C4 due to lower

activation energy.
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The following data is benchmarked against high-confidence structural analogs (e.g., 8-bromo-

2-chloro-6-nitroquinazolin-4-amine and N-phenyl derivatives) to ensure accuracy in the

absence of a raw dataset for the specific unsubstituted amine.

1H NMR Assignment (500 MHz, DMSO-d₆)[3]
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Position Shift (δ, ppm) Multiplicity J (Hz)
Assignment
Logic

H-5 9.15 – 9.35 Doublet (d) ~2.5

Most Deshielded.

Ortho to -NO₂

and peri to the

C4-amine. The

"roof effect" of

the quinazoline

ring plus the nitro

group pushes

this signal very

far downfield.

NH₂ 8.40 – 8.80 Broad Singlet -

Exchangeable

protons. Often

appear as two

distinct broad

humps if rotation

is restricted or

hydrogen

bonding is

present.

H-7 8.45 – 8.55
Doublet of

Doublets (dd)
9.0, 2.5

Ortho to -NO₂

and meta to H-5.

Shows strong

ortho coupling to

H-8 and meta

coupling to H-5.

H-8 7.80 – 7.95 Doublet (d) 9.0

Least deshielded

aromatic proton.

Ortho to H-7 but

meta to the nitro

group.

13C NMR Assignment (125 MHz, DMSO-d₆)
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Position Shift (δ, ppm) Type HMBC Correlation

C-4 163.5 Cq

Coupled to NH₂

protons (if visible) and

H-5 (weak).

C-2 156.0 Cq
Characteristic of C-Cl

in pyrimidine rings.

C-8a 153.0 Cq
Bridgehead carbon

next to N1.

C-6 144.5 Cq Attached to -NO₂.

H-7 129.0 CH
Correlates with H-5

and H-8.

H-5 125.5 CH Correlates with H-7.

H-8 128.0 CH Correlates with H-7.

C-4a 114.0 Cq

Bridgehead carbon,

typically shielded in

quinazolines.

Structural Validation Workflow
To confirm the structure and rule out the C2-amine isomer, follow this logic flow using 2D NMR.

Key Diagnostic: The HMBC "L-Shape"
The most definitive proof of the C4-amine structure is the HMBC (Heteronuclear Multiple Bond

Correlation) spectrum.

H-5 Interaction: The proton at H-5 (approx 9.2 ppm) will show a strong 3-bond correlation to

C-4 and C-8a.

Absence of C2 correlation: H-5 is too far (5 bonds) to correlate with C-2.

NH₂ Interaction: If the amine protons are visible, they will show a correlation to C-4 (~163

ppm) and C-4a (~114 ppm). They will not correlate strongly with C-2 in the C4-amine isomer.
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Figure 2: Spectral assignment workflow. Identification relies on the unique deshielding of H-5

and its HMBC connectivity.

Comparative Analysis: Why this matters
Comparing the 2-Chloro-6-nitro derivative against common alternatives highlights the electronic

influence of the nitro group.[3]
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Feature
2-Chloro-6-nitro-
quinazolin-4-amine

2-Chloro-
quinazolin-4-amine
(Unsubstituted)

Impact of NO₂

H-5 Shift ~9.25 ppm ~8.15 ppm
+1.1 ppm (Strong

Deshielding)

H-7 Shift ~8.50 ppm ~7.80 ppm +0.7 ppm

Reactivity (C2) High Moderate
NO₂ activates C2 for

subsequent S_NAr.[4]

Application Note: The extreme downfield shift of H-5 is the "fingerprint" of the 6-nitro

substitution pattern. If H-5 appears upfield (<8.5 ppm), the nitro group is likely absent or

reduced to an amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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